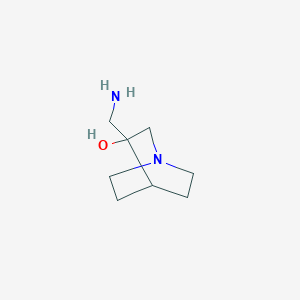

3-(Aminomethyl)quinuclidin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONKGCZCROZZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)quinuclidin-3-ol from 3-Quinuclidinone

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-(aminomethyl)quinuclidin-3-ol, a valuable building block in medicinal chemistry, starting from the readily available 3-quinuclidinone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations for the synthesis, detailed experimental protocols, mechanistic insights, and safety precautions. The presented methodology is a composite of established chemical transformations, logically sequenced to ensure a high-yielding and scalable process.

Introduction: The Significance of the Quinuclidine Scaffold

The quinuclidine moiety, a bicyclic tertiary amine, is a privileged scaffold in medicinal chemistry due to its rigid structure, basic nitrogen atom, and its ability to serve as a versatile template for the synthesis of a wide array of therapeutic agents.[1][2] Quinuclidine derivatives have demonstrated a broad spectrum of biological activities, including acting as muscarinic M1 and M3 receptor agonists and antagonists, which are crucial in the treatment of conditions like Alzheimer's disease and urinary incontinence.[1] The target molecule, 3-(aminomethyl)quinuclidin-3-ol, incorporates both a hydroxyl and an aminomethyl group at the C3 position, offering multiple points for further functionalization and making it a highly valuable intermediate for the synthesis of novel drug candidates.

This guide focuses on a strategic, two-step synthesis of 3-(aminomethyl)quinuclidin-3-ol from 3-quinuclidinone, proceeding through a cyanohydrin intermediate. This approach is advantageous due to the commercial availability of the starting material and the reliability of the chemical transformations involved.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-(aminomethyl)quinuclidin-3-ol from 3-quinuclidinone is most effectively achieved through a two-step process that is analogous to the well-established Strecker synthesis of amino acids. The overall transformation is depicted below:

Caption: Overall synthetic route from 3-quinuclidinone to 3-(aminomethyl)quinuclidin-3-ol.

Step 1: Cyanohydrin Formation. The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 3-quinuclidinone to form the cyanohydrin intermediate, 3-cyano-3-hydroxyquinuclidine. This reaction is a classic transformation of ketones and is typically carried out using an alkali metal cyanide such as sodium or potassium cyanide in an aqueous medium.

Step 2: Reduction of the Nitrile Group. The second step is the reduction of the nitrile functionality in the cyanohydrin intermediate to a primary amine. This transformation can be accomplished using several powerful reducing agents. Two of the most effective methods are reduction with lithium aluminum hydride (LAH) or catalytic hydrogenation using a catalyst such as Raney Nickel.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous chemical transformations and have been adapted for this specific synthesis.

Synthesis of the Starting Material: 3-Quinuclidinone Hydrochloride

While 3-quinuclidinone is commercially available, it can also be synthesized in the laboratory. A common method involves the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[3] The free base can then be converted to the more stable hydrochloride salt.[4]

Step 1: Synthesis of 3-Cyano-3-hydroxyquinuclidine

This protocol is adapted from a patented procedure for the synthesis of a similar cyanohydrin.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Quinuclidinone Hydrochloride | 161.64 | 16.16 g | 0.1 |

| Sodium Cyanide (NaCN) | 49.01 | 5.88 g | 0.12 |

| Deionized Water | 18.02 | 100 mL | - |

| Chloroform | 119.38 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 16.16 g (0.1 mol) of 3-quinuclidinone hydrochloride in 100 mL of deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 5.88 g (0.12 mol) of sodium cyanide in 20 mL of deionized water to the cooled solution over a period of 30 minutes. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the aqueous mixture with chloroform (3 x 50 mL).[3]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-cyano-3-hydroxyquinuclidine. The product can be purified further by recrystallization if necessary.

Step 2: Reduction of 3-Cyano-3-hydroxyquinuclidine to 3-(Aminomethyl)quinuclidin-3-ol

Two effective methods for this reduction are presented below.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Cyano-3-hydroxyquinuclidine | 152.19 | 15.22 g | 0.1 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 7.59 g | 0.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| 15% Aqueous Sodium Hydroxide | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere. All glassware must be thoroughly dried.

-

Carefully add 7.59 g (0.2 mol) of LAH to 100 mL of anhydrous THF in the flask. Caution: LAH is a highly reactive and pyrophoric solid. Handle with extreme care under an inert atmosphere.

-

Dissolve 15.22 g (0.1 mol) of 3-cyano-3-hydroxyquinuclidine in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Add the solution of the cyanohydrin dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Carefully quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water (x mL), then 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the number of grams of LAH used.[5]

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.

-

Filter the solid aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-(aminomethyl)quinuclidin-3-ol. The product can be purified by recrystallization or column chromatography.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Cyano-3-hydroxyquinuclidine | 152.19 | 15.22 g | 0.1 |

| Raney Nickel | - | ~5 g (slurry) | - |

| Anhydrous Ethanol | 46.07 | 150 mL | - |

| Ammonia (in ethanol, 7N) | 17.03 | 50 mL | - |

| Hydrogen Gas | 2.02 | High pressure | - |

Procedure:

-

In a high-pressure hydrogenation vessel (autoclave), combine 15.22 g (0.1 mol) of 3-cyano-3-hydroxyquinuclidine, 150 mL of anhydrous ethanol, and 50 mL of a 7N solution of ammonia in ethanol.

-

Carefully add approximately 5 g of a Raney Nickel slurry in ethanol to the reaction vessel. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with a solvent.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to 50-70 °C with vigorous stirring.

-

Monitor the reaction by observing the uptake of hydrogen.

-

After the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen.

-

Filter the catalyst through a pad of Celite. Caution: The Raney Nickel on the filter pad is highly pyrophoric upon drying. Keep it wet and dispose of it properly.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)quinuclidin-3-ol. Further purification can be achieved by recrystallization or distillation under high vacuum.

Mechanistic Insights

Mechanism of Cyanohydrin Formation

The formation of 3-cyano-3-hydroxyquinuclidine proceeds via the nucleophilic addition of the cyanide ion to the electrophilic carbonyl carbon of 3-quinuclidinone.

Caption: Simplified mechanism of nitrile reduction with LAH.

The initial hydride addition forms an imine anion, which is then further reduced by a second hydride equivalent to a dianion. Subsequent quenching with water protonates the nitrogen atoms to yield the primary amine. [6]

Safety and Handling

-

Sodium Cyanide/Potassium Cyanide: These are highly toxic substances. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas. In case of exposure, seek immediate medical attention.

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable, and pyrophoric solid. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Use a dry powder fire extinguisher for LAH fires; do not use water or carbon dioxide extinguishers. [7]* Raney Nickel: Raney Nickel is a pyrophoric catalyst, especially when dry. It should always be handled as a slurry in a solvent (e.g., ethanol or water). After filtration, the catalyst on the filter paper should not be allowed to dry in the air. It should be immediately quenched with a large volume of water. [8]* Hydrogen Gas: Hydrogen is a highly flammable gas. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

Conclusion

The synthesis of 3-(aminomethyl)quinuclidin-3-ol from 3-quinuclidinone presented in this guide offers a reliable and efficient route to this valuable pharmaceutical intermediate. The two-step approach, involving cyanohydrin formation followed by nitrile reduction, utilizes well-understood and scalable chemical reactions. By carefully selecting the appropriate reagents and reaction conditions, and by adhering to strict safety protocols, researchers can successfully synthesize this compound in high yield and purity. This guide provides a solid foundation for the laboratory-scale preparation of 3-(aminomethyl)quinuclidin-3-ol and serves as a starting point for further process development and optimization.

References

-

PubChem. (+-)-3-Quinuclidinol. National Center for Biotechnology Information. [Link].

- Organic Syntheses, Coll. Vol. 4, p.844 (1963); Vol. 34, p.86 (1954).

- Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.

-

Zenodo. (2013). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. [Link].

- Rousselin, Y., Clavel, A., & Bonnaventure, I. (2013). (R)-(−)-Quinuclidin-3-ol. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1672.

- Google Patents. (1990). Preparation of quinuclidine-3-methanol. US4925942A.

-

The University of Liverpool Repository. (2009). Synthesis of functionalised quinuclidines. [Link].

-

NIST. 3-Quinuclidinol. National Institute of Standards and Technology. [Link].

- Langlois, M., Meyer, C., & Soulier, J. L. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine.

-

Masterson, D. S. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Organic Chemistry Tutor. [Link].

-

MDPI. (2023, April 6). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. [Link].

- Saji, S. M. (2025, July 19). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. International Journal of Pharmaceutical Sciences, 3(7), 2719-2726.

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link].

-

University of Rochester. Workup: Aluminum Hydride Reduction. Department of Chemistry. [Link].

-

American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link].

- Chen, Y., Fayad, E., Binjawhar, D. N., & Qin, H. L. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry–An Asian Journal, e202500939.

-

Imperial College London. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link].

-

PubChem. 3-Quinuclidinol, (-)-. National Center for Biotechnology Information. [Link].

- Organic Syntheses, Coll. Vol. 3, p.181 (1955); Vol. 21, p.15 (1941).

-

Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. [Link].

-

Pharmaffiliates. CAS No : 25333-42-0 | Product Name : (R)-(-)-3-Quinuclidinol. [Link].

- Google Patents. (2013). Preparation method for 3-quinuclidone. CN103113366A.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. zenodo.org [zenodo.org]

- 5. Workup [chem.rochester.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-(Aminomethyl)quinuclidin-3-ol: Structural Analogs and Derivatives as Cholinergic Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry, particularly for targeting cholinergic receptors. This guide focuses on the 3-(aminomethyl)quinuclidin-3-ol core, a versatile platform for developing potent and selective modulators of nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. We will explore the synthesis of this key intermediate and its derivatives, delve into the structure-activity relationships (SAR) that govern their pharmacological profiles, and provide detailed protocols for their characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the cholinergic system.

The Quinuclidine Scaffold: A Foundation for Cholinergic Drug Discovery

The quinuclidine ring system is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional framework that can be functionalized to achieve specific interactions with biological targets. This conformational rigidity is particularly advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity.

Derivatives of the quinuclidine core have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and central nervous system stimulating effects.[1] Notably, the 3-substituted quinuclidines have proven to be a rich source of ligands for cholinergic receptors, which are integral to a vast range of physiological processes and implicated in numerous disease states, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[1][2][3]

Synthesis of the 3-(Aminomethyl)quinuclidin-3-ol Core and Its Precursors

The synthesis of 3-(aminomethyl)quinuclidin-3-ol and its analogs typically begins with the commercially available or readily synthesized starting material, 3-quinuclidinone.[1][4] Various synthetic strategies have been developed to introduce the desired functional groups at the 3-position of the quinuclidine ring.

Synthesis of 3-Quinuclidinone Hydrochloride

A common precursor, 3-quinuclidinone hydrochloride, can be prepared via several routes. One established method involves the intramolecular Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[4][5]

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride [5]

-

Hydrogenation: A solution of the appropriate pyridinium bromide is hydrogenated in an agitated autoclave at 90°C under an initial pressure of 100 atm in the presence of 10% palladium on charcoal.

-

Work-up: After cooling and filtration of the catalyst, the filtrate is evaporated to dryness. The resulting semicrystalline hydrobromide is dissolved in ice-cold water.

-

Extraction: The aqueous solution is added to chloroform, and an ice-cold solution of potassium carbonate is gradually added with stirring. The organic layer is separated, and the aqueous layer is further extracted with chloroform.

-

Purification: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Synthesis of 3-Cyano-3-hydroxy-quinuclidine: A Key Intermediate

A crucial step towards the synthesis of 3-(aminomethyl)quinuclidin-3-ol involves the formation of a cyanohydrin at the 3-position of 3-quinuclidinone. This introduces both a hydroxyl group and a nitrile, the latter of which can be subsequently reduced to the desired aminomethyl group.

Experimental Protocol: Synthesis of 3-Cyano-3-hydroxy-quinuclidine [1][5]

-

Reaction Setup: Quinuclidine-3-one acid addition salt is reacted with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) in an aqueous medium.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring.

-

Work-up and Isolation: The reaction mixture is then worked up to isolate the 3-cyano-3-hydroxy-quinuclidine product.

Reduction to 3-(Aminomethyl)quinuclidin-3-ol

The final step in the synthesis of the core molecule is the reduction of the nitrile group of 3-cyano-3-hydroxy-quinuclidine. This transformation is typically achieved using a strong reducing agent.

Experimental Protocol: Reduction of 3-Cyano-3-hydroxy-quinuclidine

-

Reduction: 3-Cyano-3-hydroxy-quinuclidine is dissolved in a suitable solvent (e.g., anhydrous tetrahydrofuran) and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

-

Quenching and Work-up: The reaction is carefully quenched, and the product is extracted and purified to yield 3-(aminomethyl)quinuclidin-3-ol.

Pharmacology and Mechanism of Action

Derivatives of 3-(aminomethyl)quinuclidin-3-ol primarily exert their effects by modulating the activity of nicotinic and muscarinic acetylcholine receptors. These two receptor families have distinct structures and signaling mechanisms.

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon binding of an agonist like acetylcholine, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and initiation of a downstream signal.[6]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G protein-coupled receptors (GPCRs). Agonist binding triggers a conformational change that activates intracellular G proteins, leading to the production of second messengers and a more prolonged cellular response.[7]

The specific pharmacological profile of a 3-(aminomethyl)quinuclidin-3-ol derivative (i.e., whether it acts as an agonist, antagonist, or allosteric modulator, and its selectivity for different receptor subtypes) is determined by its chemical structure.

Structure-Activity Relationships (SAR)

The pharmacological activity of 3-substituted quinuclidine derivatives is highly dependent on the nature of the substituent at the 3-position. For derivatives of 3-(aminomethyl)quinuclidin-3-ol, key structural modifications that influence activity include:

-

Derivatization of the Aminomethyl Group: Acylation, alkylation, or incorporation of the amine into a heterocyclic ring can significantly alter potency and selectivity.

-

Modification of the Hydroxyl Group: Esterification or etherification of the 3-hydroxyl group can modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Stereochemistry at the 3-Position: The stereochemistry of the 3-position is often critical for receptor recognition and can lead to significant differences in the activity of enantiomers.

| Compound | Modification | Receptor Target | Activity (Ki/IC50/EC50) | Reference |

| 9a | 3-(phenoxymethyl)quinuclidine | α4β2 nAChR | Ki = 48 nM | [8] |

| 9b | 3-(phenylthiomethyl)quinuclidine | α4β2 nAChR | Ki = 42 nM | [8] |

| (±)-3c | (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M1 mAChR | Ki = 2.0 nM | [3] |

| (±)-3c | (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M2 mAChR | Ki = 13 nM | [3] |

| (±)-3c | (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M3 mAChR | Ki = 2.6 nM | [3] |

| (±)-3c | (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M4 mAChR | Ki = 2.2 nM | [3] |

| (±)-3c | (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M5 mAChR | Ki = 1.8 nM | [3] |

Experimental Characterization

A thorough pharmacological characterization of novel 3-(aminomethyl)quinuclidin-3-ol derivatives requires a combination of in vitro and in vivo assays.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its receptor target. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors [3]

-

Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells stably expressing the human M1 receptor) are prepared.

-

Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

-

Counting: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: Calcium Imaging Functional Assay for α7 nAChR

-

Cell Culture and Loading: Cells expressing the α7 nAChR are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: The cells are exposed to varying concentrations of the test compound.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence microscope or plate reader.

-

Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Conclusion and Future Directions

The 3-(aminomethyl)quinuclidin-3-ol scaffold is a promising starting point for the development of novel cholinergic modulators. The synthetic accessibility of this core allows for extensive structural diversification, and the well-established in vitro and in vivo assays provide a robust platform for pharmacological characterization. Future research in this area should focus on:

-

Subtype Selectivity: The development of ligands with high selectivity for specific nAChR or mAChR subtypes is a key challenge and a major goal for improving the therapeutic index of cholinergic drugs.

-

Allosteric Modulation: The discovery of positive or negative allosteric modulators offers an alternative strategy to orthosteric ligands and may provide a more nuanced approach to receptor modulation.

-

In Vivo Efficacy: Promising in vitro candidates must be evaluated in relevant animal models of disease to assess their therapeutic potential.

By leveraging the chemical tractability and favorable pharmacological properties of the 3-(aminomethyl)quinuclidin-3-ol core, researchers can continue to advance the field of cholinergic drug discovery and develop novel treatments for a range of debilitating diseases.

References

-

PrepChem. Synthesis of 3-aminoquinuclidine. Available from: [Link]

-

Chavakula R, et al. A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Org Chem Ind J. 2018;14(3):127. Available from: [Link]

-

Organic Syntheses. 3-quinuclidone hydrochloride. Available from: [Link]

-

PubMed. quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Available from: [Link]

-

Kovacic P, et al. 3-Hydroxyquinuclidinium derivatives: synthesis of compounds and inhibition of acetylcholinesterase. PubMed. Available from: [Link]

-

Zenodo. A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Available from: [Link]

-

PubChem. 3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride. Available from: [Link]

-

Organic Syntheses. 3-quinuclidone hydrochloride. Available from: [Link]

-

PubMed. quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Available from: [Link]

-

PubMed. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Available from: [Link]

-

PubMed. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Available from: [Link]

-

ResearchGate. Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. Available from: [Link]

-

Semantic Scholar. Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Available from: [Link]

- Google Patents. Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.

-

MDPI. Muscarinic Receptor Agonists and Antagonists. Available from: [Link]

-

SciSpace. Muscarinic Receptor Agonists and Antagonists. Available from: [Link]

-

ResearchGate. Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Available from: [Link]

-

Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PMC. Available from: [Link]

-

Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV. Available from: [Link]

-

ResearchGate. Ether and Carbamate Derivatives of 3-quinuclidinol and 3-hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands. Available from: [Link]

-

MDPI. Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Available from: [Link]

-

Frontiers. Multitargeting nature of muscarinic orthosteric agonists and antagonists. Available from: [Link]

-

PubMed. Distinct Agonist Regulation of Muscarinic Acetylcholine M2-M3 Heteromers and Their Corresponding Homomers. Available from: [Link]

-

PubMed. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3'-(substituted phenyl)epibatidine analogues. Nicotinic partial agonists. Available from: [Link]

Sources

- 1. US4925942A - Preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]

- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Distinct Agonist Regulation of Muscarinic Acetylcholine M2-M3 Heteromers and Their Corresponding Homomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Stereoselective Synthesis of 3-(Aminomethyl)quinuclidin-3-ol Enantiomers

Foreword: The Significance of Chiral Quinuclidines in Medicinal Chemistry

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1] Its conformational rigidity allows for a well-defined orientation of substituents, leading to specific interactions with biological targets. The stereochemistry of these substituents is often critical for therapeutic efficacy and selectivity. The enantiomers of 3-(aminomethyl)quinuclidin-3-ol represent a key structural motif, with the tertiary alcohol and primary amine functionalities at a chiral quaternary center offering multiple points for molecular interactions. This guide provides an in-depth exploration of robust and stereoselective synthetic strategies to access the individual enantiomers of this valuable building block, intended for researchers, medicinal chemists, and professionals in drug development.

Strategic Overview: Pathways to Enantiopure 3-(Aminomethyl)quinuclidin-3-ol

The synthesis of enantiomerically pure 3-(aminomethyl)quinuclidin-3-ol hinges on the strategic introduction of two functional groups, a hydroxyl and an aminomethyl group, onto the C3 position of the quinuclidine core with precise stereochemical control. Two primary strategies emerge as the most viable approaches:

-

Asymmetric Strecker-type Synthesis from a Chiral Precursor: This pathway involves the stereoselective addition of a cyanide source and an amine to 3-quinuclidinone, followed by reduction of the resulting α-aminonitrile. The initial chirality can be established through the asymmetric synthesis of the starting 3-quinuclidinol, which is then oxidized to the corresponding chiral ketone.

-

Diastereoselective Epoxidation and Regioselective Ring-Opening: This strategy commences with the conversion of 3-quinuclidinone to an exocyclic methylene derivative. Subsequent diastereoselective epoxidation, potentially guided by a chiral catalyst or auxiliary, would form a spiro-epoxide. The synthesis would culminate in the regioselective ring-opening of the epoxide with a nitrogen nucleophile.

This guide will elaborate on these two convergent approaches, providing both the theoretical underpinnings and detailed experimental protocols.

Part I: Securing the Chiral Cornerstone - The Asymmetric Synthesis of (R)- and (S)-3-Quinuclidinol

The enantiomers of 3-quinuclidinol are the quintessential chiral building blocks for the synthesis of the target molecule.[2] The most efficient and widely adopted method for their preparation is the asymmetric reduction of the prochiral ketone, 3-quinuclidinone.[3] Both biocatalytic and chemocatalytic methods have proven highly effective.

Biocatalytic Asymmetric Reduction of 3-Quinuclidinone

Enzyme-catalyzed reductions offer exceptional enantioselectivity under mild, environmentally benign conditions.[4] Ketoreductases (KREDs), particularly those from Rhodotorula rubra and Kaistia algarum, have been extensively studied and show excellent performance in producing both (R)- and (S)-3-quinuclidinol with high enantiomeric excess (ee).[5][6]

Experimental Protocol 1: Biocatalytic Synthesis of (R)-3-Quinuclidinol

-

Objective: To produce (R)-3-quinuclidinol with >99% ee using a whole-cell biocatalyst.

-

Methodology: This protocol utilizes recombinant E. coli co-expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration.[7]

| Parameter | Value | Rationale |

| Biocatalyst | Recombinant E. coli | Whole cells are used to avoid enzyme purification. |

| Co-factor | NADPH (regenerated) | Essential for the reductase activity. |

| Co-substrate | D-Glucose | Used for the in-situ regeneration of NADPH by GDH.[8] |

| Substrate | 3-Quinuclidinone HCl | The starting prochiral ketone. |

| Temperature | 30 °C | Optimal for enzyme activity and cell stability. |

| pH | 7.0 | Maintained with a phosphate buffer for optimal enzyme function. |

Procedure:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium to induce the expression of the reductase and GDH. Harvest the cells via centrifugation and wash with a 100 mM phosphate buffer (pH 7.0).

-

Reaction Setup: In a temperature-controlled bioreactor, suspend the harvested cell pellet in the phosphate buffer. Add D-glucose and a catalytic amount of NADP+.

-

Substrate Addition: Add 3-quinuclidinone hydrochloride to the reaction mixture to a final concentration of up to 618 mM.[7]

-

Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the conversion of 3-quinuclidinone to 3-quinuclidinol by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, centrifuge the reaction mixture to remove the cells. Adjust the pH of the supernatant to >12 with a suitable base (e.g., K₂CO₃) and extract the product with an organic solvent (e.g., chloroform). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3-quinuclidinol.

Chemo-catalytic Asymmetric Hydrogenation

Ruthenium-based chiral catalysts are highly effective for the asymmetric hydrogenation of 3-quinuclidinone, providing access to both enantiomers of 3-quinuclidinol with high enantioselectivity.[3]

Experimental Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone

-

Objective: To synthesize (R)- or (S)-3-quinuclidinol via catalytic asymmetric hydrogenation.

-

Methodology: This protocol employs a chiral Ru-diphosphine complex as the catalyst. The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) dictates the stereochemical outcome.

| Parameter | Value | Rationale |

| Catalyst | Ru-BINAP complex | A well-established catalyst for asymmetric ketone hydrogenation. |

| Substrate | 3-Quinuclidinone | The prochiral ketone. |

| Solvent | Anhydrous Ethanol | A common solvent for hydrogenation reactions. |

| Base | e.g., Potassium tert-butoxide | Often required as a co-catalyst. |

| Hydrogen Pressure | 15 atm | Provides a sufficient driving force for the reaction. |

Procedure:

-

Reactor Setup: In a high-pressure reactor under an inert atmosphere, dissolve 3-quinuclidinone and the chiral Ru-catalyst in anhydrous ethanol.

-

Base Addition: Add the base to the reaction mixture.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 15 atm).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by GC or HPLC.

-

Work-up and Isolation: Carefully depressurize the reactor. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or chromatography to yield the enantiopure 3-quinuclidinol.

Part II: Constructing the Chiral Quaternary Center

With a reliable supply of enantiopure 3-quinuclidinol, the next crucial phase is the stereoselective installation of the aminomethyl and hydroxyl groups at the C3 position.

Strategy 1: Asymmetric Strecker-type Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[9] A stereoselective variant of this reaction, starting from an enantiopure precursor, can be envisioned for the synthesis of 3-(aminomethyl)quinuclidin-3-ol.

Caption: Proposed workflow for the Strecker-type synthesis.

Experimental Protocol 3: Stereoselective Strecker-type Synthesis (Hypothetical)

-

Objective: To synthesize (S)-3-(aminomethyl)quinuclidin-3-ol from (R)-3-quinuclidinone.

-

Rationale: The stereochemistry of the final product will be dictated by the facial selectivity of the cyanide addition to the imine intermediate, which is influenced by the existing stereocenter.

Step 1: Oxidation of (R)-3-Quinuclidinol to (R)-3-Quinuclidinone

Standard oxidation procedures such as Swern or Dess-Martin periodinane oxidation can be employed.

Step 2: Strecker Reaction

-

Imine Formation: To a solution of (R)-3-quinuclidinone in a suitable solvent (e.g., methanol), add ammonium chloride followed by potassium cyanide. The reaction is stirred at room temperature.[9]

-

Cyanide Addition: The in situ formed imine is attacked by the cyanide ion. The stereochemical outcome of this addition is crucial and may require optimization of reaction conditions (temperature, solvent, cyanide source) to achieve high diastereoselectivity.

-

Hydrolysis (if necessary for the nitrile): The resulting α-aminonitrile can be hydrolyzed under acidic or basic conditions to the corresponding α-amino acid, although for this synthesis, direct reduction of the nitrile is preferred.

Step 3: Reduction of the α-Aminonitrile

-

Reduction: The α-aminonitrile intermediate is dissolved in an anhydrous solvent (e.g., THF) and treated with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to reduce the nitrile to a primary amine.

-

Work-up: The reaction is carefully quenched, and the product is isolated and purified by chromatography.

Strategy 2: Diastereoselective Epoxidation and Ring-Opening

This approach involves the creation of a spiro-epoxide at the C3 position, followed by a regioselective ring-opening with a nitrogen nucleophile. This strategy is attractive as it can create the desired quaternary stereocenter in a controlled manner.[10]

Caption: Proposed workflow for the epoxidation and ring-opening strategy.

Experimental Protocol 4: Epoxidation and Ring-Opening (Hypothetical)

-

Objective: To synthesize 3-(aminomethyl)quinuclidin-3-ol via a spiro-epoxide intermediate.

-

Rationale: The facial selectivity of the epoxidation and the regioselectivity of the subsequent ring-opening are the key stereochemistry-determining steps.

Step 1: Synthesis of 3-Methylenequinuclidine

3-Quinuclidinone can be converted to 3-methylenequinuclidine using standard olefination reactions such as the Wittig reaction (using methylenetriphenylphosphorane) or the Tebbe reaction.

Step 2: Diastereoselective Epoxidation

-

Epoxidation: 3-Methylenequinuclidine is treated with an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. To achieve stereoselectivity, a chiral catalyst or a substrate-controlled approach would be necessary. The rigid bicyclic structure of the quinuclidine may inherently favor the approach of the oxidizing agent from one face.

Step 3: Regioselective Ring-Opening of the Spiro-Epoxide

-

Aminolysis: The spiro-epoxyquinuclidine is subjected to ring-opening with a nitrogen nucleophile. For the synthesis of the primary amine, aqueous ammonia can be used.[11] The reaction is typically carried out under elevated temperature and pressure. The nucleophilic attack is expected to occur at the less hindered carbon of the epoxide, which in this case is the exocyclic carbon, to yield the desired 3-(aminomethyl)quinuclidin-3-ol.

-

Work-up and Purification: The product is isolated by extraction and purified by chromatography.

Conclusion and Future Perspectives

The stereoselective synthesis of the enantiomers of 3-(aminomethyl)quinuclidin-3-ol is a challenging yet achievable goal for the modern synthetic chemist. While a direct, one-pot synthesis remains elusive, the strategies outlined in this guide, based on the asymmetric synthesis of a chiral quinuclidine precursor followed by stereocontrolled functionalization, provide a robust and rational framework for accessing these valuable molecules. The biocatalytic production of chiral 3-quinuclidinol is a particularly powerful and scalable starting point. Further research into the diastereoselective Strecker reaction on chiral 3-quinuclidinone and the stereocontrolled epoxidation of 3-methylenequinuclidine will be instrumental in optimizing the synthesis of these important chiral building blocks for the advancement of pharmaceutical research and development.

References

-

Nagai, T., et al. (2014). Structural basis of stereospecific reduction by quinuclidinone reductase. FEBS Open Bio, 4, 164-173. [Link]

-

ResearchGate. (2021). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Retrieved from [Link]

-

Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

- Google Patents. (2022). Preparation method of (R) -and (S) -3-quinuclidinol. CN114437060A.

-

Uzura, A., et al. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Applied Microbiology and Biotechnology, 83(4), 601-609. [Link]

-

Wang, L., et al. (2019). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry, 21(15), 4148-4153. [Link]

- Google Patents. (2021). Highly efficient enzymatic process to produce (r)-3-quinuclidinol. EP3676374A4.

-

De Kimpe, N., et al. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications, 36(19), 2895-2901. [Link]

- Google Patents. (2010). The preparation method of S-3-aminoquinine dihydrochloride. CN101613349B.

-

Ghorai, M. K., et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. Scientific Reports, 11(1), 7293. [Link]

-

ResearchGate. (2016). Asymmetric enzymatic reduction of quinuclidinone to (S)-3-quinuclidinol. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Retrieved from [Link]

-

Bräuer, L., et al. (2021). Enzymatic synthesis of bioactive quinolones and (thio)coumarins by fungal type III polyketide synthases. Nature Communications, 12(1), 7114. [Link]

-

Orena, M., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(20), 3047-3052. [Link]

-

Li, G., et al. (2021). A novel and robust 3-quinuclidinone reductase from Kaistia algarum for efficient synthesis of (R)-3-quinuclidinol. Molecular Catalysis, 513, 111812. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

- Google Patents. (2021). Enzymatic process for the production of (r)-3-quinuclidinol. EP2992106B1.

-

ResearchGate. (2006). Synthesis of spiroisoxazolines through cycloadditions of nitrile oxides with 3-methylenequinuclidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Rehavi, M., et al. (1977). Enzymatic resolution and cholinergic properties of (±)3-quinuclidinol derivatives. Life Sciences, 21(9), 1293-1302. [Link]

-

Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. New Journal of Chemistry, 26(10), 1153-1162. [Link]

-

National Institutes of Health. (2021). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Retrieved from [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]

-

de Souza, R. O. M. A., et al. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 29(9), 1877-1910. [Link]

- Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. CN109305935A.

-

Chrzanowska, M., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(24), 5857. [Link]

-

ResearchGate. (2021). Asymmetric Addition and Cycloaddition Reactions with Ylidene‐Five‐Membered Heterocycles. Retrieved from [Link]

-

Heydari, A., et al. (2004). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Synthesis, 2004(10), 1557-1558. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of stereospecific reduction by quinuclidinone reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 7. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ursa.cat [ursa.cat]

Methodological & Application

Application Notes and Protocols for the Characterization of 3-(Aminomethyl)quinuclidin-3-ol as a Muscarinic Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the pharmacological characterization of 3-(Aminomethyl)quinuclidin-3-ol, a novel quinuclidine derivative, as a potential ligand for muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors, a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are critical regulators of numerous physiological processes, making them significant targets for therapeutic intervention in a wide range of diseases. This guide outlines detailed, field-proven protocols for determining the binding affinity, functional activity, and subtype selectivity of this compound. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for assessing the potential of 3-(Aminomethyl)quinuclidin-3-ol as a selective muscarinic agonist or antagonist.

Introduction: The Rationale for Targeting Muscarinic Receptors

Muscarinic acetylcholine receptors are ubiquitously expressed throughout the central and peripheral nervous systems, where they mediate the actions of the neurotransmitter acetylcholine.[1] Their involvement in functions ranging from cognitive processes to smooth muscle contraction has made them attractive targets for drug discovery.[1] The five subtypes of muscarinic receptors are broadly classified based on their G-protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins to initiate the phosphoinositide signaling cascade, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[2] This differential signaling provides an opportunity for the development of subtype-selective ligands that could offer therapeutic benefits with fewer side effects.

The quinuclidine scaffold is a well-established pharmacophore for muscarinic receptor ligands.[3][4] The novel compound, 3-(Aminomethyl)quinuclidin-3-ol, represents a new chemical entity within this class. Its comprehensive characterization is essential to understand its pharmacological profile and to determine its potential for further development. This guide provides the necessary protocols to elucidate its binding characteristics and functional effects at each of the five muscarinic receptor subtypes.

Materials and Reagents

A foundational aspect of reproducible research is the quality and proper preparation of all materials.

-

Compound of Interest: 3-(Aminomethyl)quinuclidin-3-ol (synthesis to be performed based on established methods for similar quinuclidine derivatives or sourced from a reputable chemical supplier).[5][6]

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).

-

Radioligands:

-

[³H]-N-methylscopolamine ([³H]-NMS) for binding assays.

-

-

Assay-Specific Reagents:

-

Buffers and Media:

-

Binding Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

GTPγS Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 µM GDP, pH 7.4.

-

Cell Culture Medium: Ham's F-12K with 10% FBS and appropriate selection antibiotic.

-

Calcium Flux Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

-

Standard Pharmacological Agents:

-

Agonists: Acetylcholine, Carbachol, Oxotremorine-M.

-

Antagonists: Atropine, Pirenzepine (M1 selective), Methoctramine (M2 selective), 4-DAMP (M3 selective), Tropicamide (M4 selective).

-

-

Equipment:

-

Liquid scintillation counter

-

Microplate reader with fluorescence and HTRF capabilities (e.g., FlexStation 3)

-

Cell harvester and filter mats (GF/B)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Experimental Workflows and Protocols

A systematic approach is crucial for the complete pharmacological profiling of a novel ligand. The following sections detail the experimental protocols, from initial binding assessment to functional characterization.

Radioligand Binding Assays: Determining Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[9] Competition binding assays, where the test compound competes with a radiolabeled ligand of known affinity, are used to determine the inhibition constant (Ki) of the test compound.

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing a single muscarinic receptor subtype to ~90% confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding assay buffer. Determine protein concentration via a Bradford or BCA assay.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Binding assay buffer.

-

A serial dilution of 3-(Aminomethyl)quinuclidin-3-ol.

-

[³H]-NMS at a final concentration approximately equal to its Kd for the receptor subtype.

-

Cell membranes (typically 10-20 µg of protein per well).

-

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of atropine, e.g., 10 µM).

-

-

Incubation:

-

Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.[10]

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).[9]

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the log concentration of 3-(Aminomethyl)quinuclidin-3-ol.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-NMS and Kd is its dissociation constant for the receptor.

-

Figure 1: Workflow for Radioligand Competition Binding Assay.

Functional Assays: Characterizing Agonist and Antagonist Activity

Functional assays are essential to determine whether 3-(Aminomethyl)quinuclidin-3-ol acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist). The choice of assay depends on the G-protein coupling of the muscarinic receptor subtype.

The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is a direct measure of G-protein activation following agonist binding.[1][11] This assay can be adapted for both Gi/o and Gq/11 coupled receptors.

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

GTPγS assay buffer.

-

A serial dilution of 3-(Aminomethyl)quinuclidin-3-ol (for agonist mode) or a fixed concentration of a known agonist plus a serial dilution of the test compound (for antagonist mode).

-

[³⁵S]GTPγS (final concentration ~0.1 nM).

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

-

Include control wells for basal binding (no agonist) and non-specific binding (a high concentration of non-radiolabeled GTPγS).

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Harvesting and Counting:

-

Terminate the reaction by rapid filtration through a GF/B filter mat (do not pre-soak with PEI for this assay).[12]

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonist Mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50.

-

Figure 2: General G-Protein Activation Cascade.

Activation of Gq/11-coupled receptors leads to an increase in intracellular calcium concentration, which can be measured using fluorescent calcium indicators like Fluo-4.[7][13]

-

Cell Preparation:

-

Plate CHO-K1 cells expressing M1, M3, or M5 receptors in a 96-well black-walled, clear-bottom plate and grow overnight.

-

-

Dye Loading:

-

Remove the growth medium and add Fluo-4 AM loading solution containing PowerLoad™ concentrate and probenecid.

-

Incubate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes.[7]

-

Wash the cells with HBSS.

-

-

Assay Execution:

-

Place the cell plate in a fluorescence microplate reader.

-

Agonist Mode: Add a serial dilution of 3-(Aminomethyl)quinuclidin-3-ol and measure the fluorescence intensity over time (excitation ~490 nm, emission ~525 nm).

-

Antagonist Mode: Pre-incubate the cells with a serial dilution of the test compound for 15-30 minutes, then add a known agonist at its EC80 concentration and measure the fluorescence response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Agonist Mode: Plot the peak response against the log concentration of the test compound to determine the EC50 and Emax.

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

-

Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][14] This can be measured using a competitive immunoassay, such as HTRF.

-

Cell Preparation:

-

Harvest CHO-K1 cells expressing M2 or M4 receptors and resuspend in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the cell suspension.

-

Agonist Mode: Add a serial dilution of 3-(Aminomethyl)quinuclidin-3-ol, followed by a fixed concentration of forskolin (to stimulate basal cAMP production).

-

Antagonist Mode: Add a fixed concentration of a known agonist, a serial dilution of the test compound, and a fixed concentration of forskolin.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes.[15]

-

-

Lysis and Detection:

-

Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate.

-

Incubate for 60 minutes at room temperature.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths to determine the fluorescence ratio.

-

-

Data Analysis:

-

A decrease in the HTRF ratio corresponds to an increase in intracellular cAMP, and vice-versa.

-

Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP production (increase in HTRF ratio) against the log concentration of the test compound to determine the EC50.

-

Antagonist Mode: Plot the reversal of agonist-induced inhibition against the log concentration of the test compound to determine the IC50.

-

Figure 3: Muscarinic Receptor Signaling Pathways.

Data Presentation and Interpretation

The results from the binding and functional assays should be summarized in a clear and concise manner to facilitate comparison across the five muscarinic receptor subtypes.

Table 1: Pharmacological Profile of 3-(Aminomethyl)quinuclidin-3-ol at Muscarinic Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (Agonist) (EC50, nM) | Functional Activity (Antagonist) (IC50, nM) |

| M1 | [Insert Value] | [Insert Value] | [Insert Value] |

| M2 | [Insert Value] | [Insert Value] | [Insert Value] |

| M3 | [Insert Value] | [Insert Value] | [Insert Value] |

| M4 | [Insert Value] | [Insert Value] | [Insert Value] |

| M5 | [Insert Value] | [Insert Value] | [Insert Value] |

Values to be determined experimentally. Ki is the inhibition constant, EC50 is the half-maximal effective concentration for agonists, and IC50 is the half-maximal inhibitory concentration for antagonists.[16][17][18]

Interpretation of Results:

-

Binding Affinity (Ki): A lower Ki value indicates a higher binding affinity of the compound for the receptor.[16] Comparing Ki values across the subtypes reveals the selectivity profile.

-

Functional Activity (EC50/IC50):

-

If the compound demonstrates activity in the agonist mode assays (GTPγS stimulation, calcium flux, or cAMP inhibition), it is classified as an agonist. The EC50 value represents its potency.[17]

-

If the compound shows no agonist activity but inhibits the response of a known agonist, it is classified as an antagonist. The IC50 value represents its potency in blocking the receptor.[19]

-

The compound may exhibit mixed agonist/antagonist properties or act as a partial agonist, which will be reflected in the Emax values obtained in the functional assays.

-

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive in vitro characterization of 3-(Aminomethyl)quinuclidin-3-ol as a muscarinic receptor ligand. By systematically determining its binding affinity and functional activity at each of the five muscarinic receptor subtypes, researchers can build a complete pharmacological profile of this novel compound. This information is critical for guiding further drug development efforts, including lead optimization and in vivo efficacy studies. The self-validating nature of these combined assays ensures a high degree of confidence in the generated data, paving the way for the potential discovery of a new therapeutic agent targeting the muscarinic receptor family.

References

-

Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

GTPγS Binding Assays. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

[3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes. (1988, January 1). PubMed. Retrieved January 24, 2026, from [Link]

-

Human Recombinant Muscarinic Acetylcholine Receptor M2 Stable Cell Line. (2020, July 28). GenScript. Retrieved January 24, 2026, from [Link]

-

Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019, November 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

The Synthesis of Functionalised Quinuclidines. (n.d.). The University of Liverpool Repository. Retrieved January 24, 2026, from [Link]

-

IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025, March 6). Promega Connections. Retrieved January 24, 2026, from [Link]

-

Principles of the HTRF cAMP Assay. (n.d.). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. (2002, January 15). PubMed. Retrieved January 24, 2026, from [Link]

-

Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. (n.d.). Molecular Devices. Retrieved January 24, 2026, from [Link]

-

The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. Retrieved January 24, 2026, from [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists. (1995, January 1). PubMed. Retrieved January 24, 2026, from [Link]

-

Muscarinic M2 and M4 acetylcholine receptor intracellular signalling pathway. (n.d.). Deranged Physiology. Retrieved January 24, 2026, from [Link]

-

The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved January 24, 2026, from [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. (2006, September 23). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

50% of what? How exactly are IC50 and EC50 defined? (n.d.). GraphPad. Retrieved January 24, 2026, from [Link]

-

How to run a cAMP HTRF assay. (2024, June 11). YouTube. Retrieved January 24, 2026, from [Link]

Sources

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions [organic-chemistry.org]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. How to run a cAMP HTRF assay | Revvity [revvity.co.jp]

- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. revvity.com [revvity.com]

- 13. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. youtube.com [youtube.com]

- 16. promegaconnections.com [promegaconnections.com]

- 17. clyte.tech [clyte.tech]

- 18. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 19. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

In Vitro Assay Protocols for 3-(Aminomethyl)quinuclidin-3-ol and its Analogs Targeting the α7 Nicotinic Acetylcholine Receptor

Introduction: The Quinuclidine Scaffold and its Significance in Neuroscience

The quinuclidine moiety, a bicyclic aliphatic amine, represents a privileged scaffold in medicinal chemistry due to its rigid conformational structure and basic nitrogen atom. These features allow for precise three-dimensional orientation of substituents, making it an ideal framework for designing ligands with high affinity and selectivity for various biological targets. 3-(Aminomethyl)quinuclidin-3-ol, a derivative of 3-quinuclidinol, belongs to this versatile class of compounds. While specific data on 3-(Aminomethyl)quinuclidin-3-ol is emerging, the broader family of quinuclidine derivatives has been extensively studied for their interactions with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1]

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as learning and memory.[2][3] Dysfunction of the α7 nAChR is associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a critical target for drug discovery.[3] Quinuclidine-based compounds have shown promise as modulators of α7 nAChR activity, acting as agonists, antagonists, or positive allosteric modulators (PAMs).[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 3-(Aminomethyl)quinuclidin-3-ol and related quinuclidine derivatives targeting the α7 nAChR. We present detailed, field-proven protocols for radioligand binding assays, functional calcium imaging assays, and electrophysiological recordings. These protocols are designed to be self-validating systems, enabling the robust determination of a compound's binding affinity, potency, and mechanism of action at the α7 nAChR.

Safety Precautions

Quinuclidine and its derivatives are classified as hazardous chemicals and must be handled with appropriate safety measures.[4][5][6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety glasses or goggles).[4][6]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][7] Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store quinuclidine derivatives in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

I. Radioligand Binding Assay: Determining Affinity for the α7 nAChR

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. In this protocol, we utilize [³H]-Methyllycaconitine ([³H]-MLA), a high-affinity and selective antagonist for the α7 nAChR, to determine the binding affinity of 3-(Aminomethyl)quinuclidin-3-ol through competitive displacement.[8][9]

Principle

This assay measures the ability of a non-labeled test compound (the "competitor," i.e., 3-(Aminomethyl)quinuclidin-3-ol) to displace a radiolabeled ligand ([³H]-MLA) from the α7 nAChR. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). The IC₅₀ value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.

Experimental Workflow

Caption: Workflow for the α7 nAChR radioligand binding assay.

Detailed Protocol

Materials and Reagents:

-

Test Compound: 3-(Aminomethyl)quinuclidin-3-ol

-

Radioligand: [³H]-Methyllycaconitine ([³H]-MLA)

-

Receptor Source: Rat brain tissue (hippocampus or cortex) or a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells)

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold Binding Buffer

-

Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine or 1 µM unlabeled MLA)

-

Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethylenimine (PEI)

-

Scintillation fluid

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh binding buffer, and centrifuge again. Repeat this wash step twice.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in the specified order:

-

50 µL of binding buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

50 µL of [³H]-MLA at a final concentration close to its Kd (e.g., 1-2 nM).[8]

-

100 µL of the membrane preparation (typically 50-100 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding (counts in the absence of the test compound).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

| Parameter | Typical Value |

| Radioligand | [³H]-MLA |

| Radioligand Concentration | 1-2 nM |

| Incubation Time | 60-90 minutes |

| Incubation Temperature | Room Temperature |

| Non-specific Ligand | 1 µM Nicotine or MLA |

II. Functional Assay: Calcium Imaging with FLIPR

Calcium imaging assays are a powerful tool to assess the functional consequences of ligand binding to ion channels. The α7 nAChR is highly permeable to Ca²⁺, and its activation leads to an increase in intracellular calcium concentration.[10] The Fluorometric Imaging Plate Reader (FLIPR) system allows for high-throughput screening of compounds that modulate intracellular calcium levels.[1][2]

Principle

Cells expressing the α7 nAChR are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated by an agonist, Ca²⁺ influx through the channel increases the fluorescence intensity of the dye. The FLIPR instrument detects this change in fluorescence in real-time, providing a measure of receptor activation. This assay can be used to characterize agonists, antagonists, and positive allosteric modulators (PAMs).

Experimental Workflow

Caption: Workflow for the α7 nAChR calcium imaging assay using FLIPR.

Detailed Protocol

Materials and Reagents:

-

Test Compound: 3-(Aminomethyl)quinuclidin-3-ol

-

Cell Line: A cell line stably expressing the human α7 nAChR (e.g., SH-EP1 or GH4C1 cells)[2]

-

Cell Culture Medium: Appropriate medium for the chosen cell line

-

Calcium-sensitive dye: Fluo-4 AM or a commercially available calcium assay kit (e.g., FLIPR Calcium Assay Kits)[11]